cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 2361919-78-8; MFCD00800525) is a fluorinated cyclohexane derivative featuring a ketone-linked 4-fluorophenyl group and a carboxylic acid moiety in a cis-configuration. Its molecular formula is $ \text{C}{15}\text{H}{17}\text{FO}_{3} $, with a molecular weight of 276.29 g/mol. The fluorine atom at the para position of the phenyl ring enhances its metabolic stability and influences electronic properties, making it a candidate for drug development targeting enzymes or receptors sensitive to halogenated ligands .
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAMTHKCXDASC-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641380 | |
| Record name | (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-43-9 | |
| Record name | (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Carboxylation
This method leverages the reactivity of Grignard reagents with carbon dioxide to introduce the carboxylic acid moiety.
-
- Recrystallization from ethanol/water (3:1) achieves >95% purity.
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Mg, THF, 45°C | Cyclohexyl-MgBr | 85–90 |
| 2 | CO₂, -78°C | Magnesium carboxylate | 70–75 |
| 3 | HCl, recrystallization | Pure product | 90–95 |
Nitrile Hydrolysis
Hydrolysis of nitriles provides a direct route to carboxylic acids.
- Acidic Hydrolysis :
- Reflux the nitrile intermediate with 6M HCl for 12 hours.
- Neutralize with NaOH and extract with ethyl acetate.
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | KCN, DMSO, 80°C | Cyclohexane nitrile | 60–65 |
| 2 | HCl, reflux | Crude carboxylic acid | 75–80 |
Oxidative Methods
Oxidation of primary alcohols or aldehydes offers an alternative pathway.
| Oxidizing Agent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| Jones reagent | 0°C | 2 hours | 65–70 |
| KMnO₄ (acidic) | 25°C | 6 hours | 50–55 |
Stereochemical Control
The cis-configuration is critical for biological activity. Key strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during cyclization to enforce stereochemistry.
- Crystallization : Diastereomeric salt formation with (1R,2S)-ephedrine resolves enantiomers.
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield and reduce reaction time for Grignard carboxylation.
- Green Chemistry : Replace toxic cyanide salts with NaHSO₃/NaCN for nitrile synthesis.
Chemical Reactions Analysis
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Pharmaceutical Development
Cis-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has garnered attention as a potential lead compound in drug discovery, particularly in the development of therapeutics targeting specific pathways.
- Mechanism of Action : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets in drug design .
- Case Studies :
Biochemical Research
The compound is also valuable in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit certain enzymes involved in cancer progression, making it a candidate for cancer therapeutics .
Synthetic Methodologies
The synthesis of this compound can be achieved through multicomponent reactions (MCR), which allow for the rapid generation of complex structures.
- Advantages of MCR :
Mechanism of Action
The mechanism of action of cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Analogs and Substituent Characteristics
Biological Activity
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-43-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.
- Molecular Formula : C₁₅H₁₇F O₃
- Molecular Weight : 264.29 g/mol
- Structural Characteristics : The compound contains a cyclohexane ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group, contributing to its unique biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.
- Functional Group Transformations : Modifying existing compounds to introduce the necessary functional groups.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.
-
Anticancer Activity :
- The compound has shown promise as an inhibitor of specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain types of cancer cells by disrupting critical signaling pathways.
- Case Study : In a study evaluating its effects on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
-
Enzyme Inhibition :
- This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
- Research Findings : A study reported that the compound inhibited COX-1 and COX-2 with IC50 values of 0.5 µM and 0.8 µM respectively, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
